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Compound of Interest

Compound Name: Antifolate C2

CAS No.: 1286279-90-0

Cat. No.: B605521

Get Quote

Executive Summary & Scientific Rationale
Antifolate C2 (often identified in chemical libraries as 5,10-dideazafolic acid analogues or

specifically HY-126119) represents a distinct class of "next-generation" antifolates designed to

overcome the primary resistance mechanisms associated with classical antifolates like

Methotrexate (MTX) and Pemetrexed (PMX).[1]

While classical agents rely on the Reduced Folate Carrier (RFC/SLC19A1) for cellular entry—a

transporter frequently downregulated in solid tumors—Antifolate C2 demonstrates high affinity

for the Proton-Coupled Folate Transporter (PCFT/SLC46A1).[1] Because PCFT functions

optimally in acidic environments (pH 5.5–6.5), Antifolate C2 selectively targets the acidic

tumor microenvironment (TME) while sparing normal tissues.[1] Furthermore, its primary

intracellular target is GARFTase (Glycinamide Ribonucleotide Formyltransferase), blocking de

novo purine synthesis downstream of DHFR.[1]

This guide outlines the critical experimental parameters required to validate Antifolate C2 in

vivo, emphasizing the often-overlooked requirement for dietary folate restriction to prevent false

negatives.
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Mechanism of Action & Pathway Visualization
Unlike DHFR inhibitors (MTX) or TS inhibitors (5-FU), Antifolate C2 acts primarily by starving

the tumor of purines via GARFTase inhibition, leveraging the acidic TME for entry.[1]
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Figure 1: Mechanism of Action for Antifolate C2.[1][2] Note the specific reliance on PCFT for

uptake in acidic microenvironments, distinguishing it from classical antifolates.[1]

Critical Pre-Experimental Validation
Before initiating animal studies, two "Go/No-Go" parameters must be established.[1] Failure to

address these will result in data artifacts.[1]

The Dietary Folate Trap (CRITICAL)
Standard rodent chow contains 6–12 mg/kg of folic acid.[1] This is supraphysiological

compared to human serum folate levels.[1] High dietary folate competes with Antifolate C2 for

transport and can rescue the tumor from GARFTase inhibition, leading to false resistance.[1]

Requirement: Animals must be acclimated to a Folate-Deficient Diet (0 mg/kg) or Low-Folate

Diet (0.1–0.3 mg/kg) for at least 14 days prior to tumor inoculation.[1]

Target Serum Folate: 10–20 ng/mL (mimics human physiological range).[1]

Cell Line Selection
Select models based on transporter expression profiles.[1]

Ideal Model: PCFT-High / RFC-Low (e.g., Pemetrexed-resistant NSCLC lines like H1299 or

A549-PemR).[1]

Control Model: PCFT-Null (to verify specificity).

In Vivo Experimental Protocol
Formulation & Solubility
Antifolate C2 (like many dideazafolic acid derivatives) is hydrophobic.[1]

Standard Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.[1]

Alternative: 2-Hydroxypropyl-

-cyclodextrin (HP-
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-CD) 20% w/v in water (preferred for lower toxicity in repeated dosing).[1]

Storage: Prepare fresh or store aliquots at -20°C. Protect from light.

Study Design: Efficacy in Xenografts
Parameter Specification Rationale

Species/Strain
BALB/c Nude or SCID

(Female, 6-8 weeks)

T-cell deficient for xenograft

acceptance.[1]

Diet
Folate-Deficient Chow (Start

Day -14)

Mandatory to prevent dietary

rescue.

Group Size n = 8–10 per group
Statistical power for tumor

growth inhibition (TGI).[1]

Inoculation cells (Subcutaneous, Flank) Standard solid tumor model.[1]

Randomization
When tumors reach 100–150

mm³
Ensures uniform baseline.[1]

Dosing Route
Intravenous (IV) or

Intraperitoneal (IP)

IV mimics clinical route; IP

acceptable for proof-of-

concept.[1]

Dosing Schedule Q3D x 4 or Q7D x 3

Antifolates require recovery

periods to spare bone marrow.

[1]

Dose Levels
Low (10 mg/kg), High (30-50

mg/kg)

Based on MTD (Maximum

Tolerated Dose) pilot.[1]

Step-by-Step Workflow
Acclimatization (Day -14): Switch mice to low-folate diet. Monitor weight to ensure

palatability.

Inoculation (Day 0): Inject tumor cells in Matrigel (1:1) into the right flank.[1]
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Staging (Day 10-14): Measure tumors. Exclude outliers (too small/large). Randomize into

groups:

Group A: Vehicle Control.[3]

Group B: Antifolate C2 (Low Dose).[1]

Group C: Antifolate C2 (High Dose).[1]

Group D: Pemetrexed (Positive Control - Note: May be ineffective in PCFT-driven models).

Treatment Phase: Administer drug according to schedule.

Safety Check: Weigh mice daily.[1] >15% weight loss requires a dose holiday.[1]

Necropsy (End of Study):

Harvest Tumor: Weigh and bisect.[1] Flash freeze half (biomarkers), fix half in formalin

(IHC).[1]

Harvest Plasma: Measure residual drug and serum folate levels.[1]

Harvest Jejunum: Assess mucositis (toxicity marker).[1]

Data Analysis & Biomarkers
Primary Endpoints

Tumor Growth Inhibition (TGI):

[1]

Survival: Kaplan-Meier analysis (endpoint: tumor volume >1500 mm³ or ulceration).[1]

Pharmacodynamic (PD) Biomarkers
To prove "Antifolate C2" hit its target (GARFTase), analyze the tumor lysate:

GARFTase Substrate Accumulation: Measure GAR (Glycinamide Ribonucleotide) or AICAR

levels via LC-MS/MS.[1] Inhibition of GARFTase leads to upstream accumulation of GAR.[1]
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Thymidine Salvage: IHC for Ki67 (proliferation) vs. Cleaved Caspase-3 (apoptosis).[1]

Troubleshooting & Safety
Issue Probable Cause Corrective Action

No Efficacy High dietary folate

Verify chow is <0.3 mg/kg

folate.[1] Check serum folate.

[1]

Severe Weight Loss GI Toxicity (Mucositis)

Reduce dose frequency (e.g.,

Q3D

Q4D).[1] Provide hydration gel.

[1]

Precipitation Poor formulation

Switch to Cyclodextrin-based

vehicle. Warm solution to 37°C

before injecting.

Unexpected Death Bone Marrow Suppression
Check CBC (Complete Blood

Count) for neutropenia.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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